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molecular formula C16H16BrFN2O3 B3244921 ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate CAS No. 1643156-20-0

ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate

Cat. No. B3244921
M. Wt: 383.21 g/mol
InChI Key: LWUFHKDWWXEEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334290B2

Procedure details

A mixture of 5-bromo-2-(ethoxycarbonyl)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid (0.513 g, 1.34 mmol), EDC (0.384 g, 2.00 mmol), and HOBT (0.307 g, 2.00 mmol) in THF (10 mL) and DCM (1.65 mL) was stirred at room temperature for 20 min. Ammonium hydroxide (0.078 mL, 2.00 mmol) was added, and the mixture was stirred at room temperature for 60 min. The mixture was diluted with EtOAc and washed twice with saturated aqueous of NaHCO3, then with brine. The aqueous layers were extracted with EtOAc, and the combined organic layers were dried and concentrated. The residue was triturated in MeOH with sonication to provide ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate as a yellow solid (0.432 g, 84% yield). Mass spectrum m/z 383, 385 (M+H)+.
Name
Quantity
0.384 g
Type
reactant
Reaction Step One
Name
Quantity
0.307 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.65 mL
Type
solvent
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:14]([F:15])=[CH:13][C:12]([C:16](O)=[O:17])=[C:11]2[C:3]=1[C:4]1[CH2:5][CH2:6][CH:7]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:8][C:9]=1[NH:10]2.C(Cl)CCl.C1C=CC2N(O)N=[N:34]C=2C=1.[OH-].[NH4+]>C1COCC1.C(Cl)Cl.CCOC(C)=O>[Br:1][C:2]1[C:14]([F:15])=[CH:13][C:12]([C:16](=[O:17])[NH2:34])=[C:11]2[C:3]=1[C:4]1[CH2:5][CH2:6][CH:7]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:8][C:9]=1[NH:10]2 |f:3.4|

Inputs

Step One
Name
Quantity
0.513 g
Type
reactant
Smiles
BrC1=C2C=3CCC(CC3NC2=C(C=C1F)C(=O)O)C(=O)OCC
Name
Quantity
0.384 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.307 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.65 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.078 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 60 min
Duration
60 min
WASH
Type
WASH
Details
washed twice with saturated aqueous of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in MeOH with sonication

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C2C=3CCC(CC3NC2=C(C=C1F)C(N)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.432 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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